Sodium aluminum hydride

Description

Properties

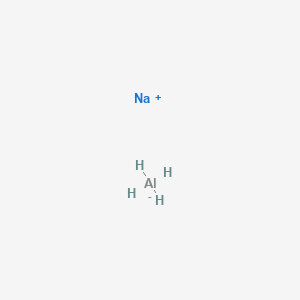

IUPAC Name |

sodium;alumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.4H/q-1;+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYCIYRTKITUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[AlH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlH4, AlH4Na | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051696 | |

| Record name | Sodium aluminum hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran., White solid; Highly moisture sensitive; [Hawley] | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium aluminum hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in tetrahydrofuran, dimethyl "Cellosolve" | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline material | |

CAS No. |

13770-96-2 | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium aluminum hydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13770-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminum hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminum hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrahydridoaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Begins to melt at 183 °C with decomposition to evolve hydrogen | |

| Record name | SODIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Sodium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a powerful reducing agent and a significant material in the field of hydrogen storage.[1][2][3] This technical guide provides a comprehensive overview of its core properties, experimental protocols, and key reaction pathways to support its application in research and development.

Physicochemical Properties

This compound is a white to light gray crystalline solid.[4][5] It is a complex metal hydride composed of sodium cations (Na⁺) and tetrahedral aluminohydride anions (AlH₄⁻).[1] The material is highly sensitive to moisture and air, reacting violently with water.[1][2][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | NaAlH₄ | [1][2] |

| Molar Mass | 54.003 g/mol | [1][8][2][6] |

| Appearance | White to light gray crystalline solid/powder | [1][2][5] |

| Density | 1.24 g/cm³ | [1][2][7] |

| Melting Point | Decomposes, does not melt. Onset of decomposition at 178-185 °C (352-365 °F; 451-458 K) | [1][8][2] |

| Solubility | Soluble in tetrahydrofuran (THF) (16 g/100 mL). Insoluble in diethyl ether and hydrocarbons. Reacts with water, alcohols, and carboxylic acids. | [1][2][6] |

| Crystal Structure | Trigonal (isostructural with CaWO₄) | [1] |

| Hydrogen Capacity | 7.4 wt% (theoretical maximum) | [1] |

Stability and Reactivity

This compound is a thermodynamically stable compound under dry, inert conditions but is highly reactive with protic solvents and atmospheric moisture.[1][2][4][7] It is stable in dry air at room temperature.[6]

-

Reaction with Water: It reacts violently and exothermically with water, producing sodium hydroxide, aluminum hydroxide, and flammable hydrogen gas.[1] The heat of this reaction can be sufficient to ignite the evolved hydrogen.[7] NaAlH₄ + 4H₂O → NaOH + Al(OH)₃ + 4H₂[1]

-

Thermal Decomposition: Upon heating, NaAlH₄ undergoes a two-step decomposition, releasing hydrogen gas. This property is central to its use in hydrogen storage applications.[1][2] The decomposition is reversible, particularly in the presence of a titanium catalyst.[1]

-

Step 1: 3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂

-

Step 2: Na₃AlH₆ → 3NaH + Al + 1.5H₂

-

-

Reducing Agent: NaAlH₄ is a potent reducing agent, comparable in reactivity to lithium aluminum hydride (LiAlH₄).[2][4][9] It is capable of reducing a wide range of organic functional groups.[1][9][10][11]

Experimental Protocols

3.1. Synthesis of this compound

Several methods for the synthesis of NaAlH₄ have been developed:

-

Direct Synthesis from Elements: This industrial method involves the reaction of elemental sodium and aluminum with hydrogen gas at high temperature (200 °C) and pressure in the presence of a triethylaluminium catalyst.[2] Na + Al + 2H₂ → NaAlH₄[2]

-

Reaction of Sodium Hydride with Aluminum Halides: A common laboratory-scale synthesis involves the reaction of sodium hydride (NaH) with aluminum chloride (AlCl₃) in a suitable solvent like tetrahydrofuran (THF).[3][6] 4NaH + AlCl₃ → NaAlH₄ + 3NaCl

3.2. Handling and Storage

Due to its reactivity, NaAlH₄ must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[12] It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.[8][13]

3.3. Characterization

Standard analytical techniques are employed to characterize NaAlH₄:

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the Al-H stretching and bending vibrations characteristic of the AlH₄⁻ anion.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior and determine decomposition temperatures and hydrogen release characteristics.

Key Signaling Pathways and Workflows

4.1. Thermal Decomposition Pathway for Hydrogen Release

The thermal decomposition of this compound is a critical process for its application in hydrogen storage. The following diagram illustrates the two-step decomposition process.

Caption: Thermal decomposition pathway of this compound.

4.2. Reduction of Organic Functional Groups

This compound is a versatile reducing agent in organic synthesis. The diagram below shows its reaction with various functional groups.

Caption: Reduction of various organic functional groups by NaAlH₄.

Safety and Hazards

This compound is classified as a water-reactive, flammable, and corrosive solid.[8][7]

-

Flammability: It is highly flammable and may ignite spontaneously in moist air or upon contact with water.[4][7] Fires should be extinguished with dry chemical powder, sand, or soda ash; water must never be used .[7][13]

-

Health Hazards: It is corrosive and can cause severe burns to the skin and eyes.[8] Inhalation of dust can irritate the respiratory tract.

-

Reactivity Hazards: It reacts violently with oxidizing agents, acids, alcohols, and other protic compounds.[4][14]

Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn when handling this compound.[12][13] All work should be conducted in a chemical fume hood or glovebox.

References

- 1. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]

- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. This compound Market - Global Industry Analysis 2024 [transparencymarketresearch.com]

- 4. Sodium aluminium hydride | 13770-96-2 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy this compound | 13770-96-2 [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. Sodium aluminium hydride CAS#: 13770-96-2 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Molecular Structure and Bonding of Sodium Aluminum Hydride (NaAlH₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aluminum hydride (NaAlH₄), a complex metal hydride, serves as a potent reducing agent in organic synthesis and has garnered significant interest as a potential material for hydrogen storage. A thorough understanding of its molecular structure and the nature of its chemical bonds is fundamental to harnessing its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the structural and bonding characteristics of NaAlH₄, supported by quantitative crystallographic data and detailed experimental methodologies.

Molecular Structure and Crystallography

This compound is an ionic compound composed of sodium cations (Na⁺) and tetrahydroaluminate (or alanate) anions ([AlH₄]⁻). In the solid state, it crystallizes in a tetragonal system, belonging to the space group I4₁/a.[1][2] This structure is isostructural with zircon (ZrSiO₄).[1][2]

The crystal lattice is a three-dimensional network where each sodium ion is coordinated to eight neighboring [AlH₄]⁻ anions.[1][2] The aluminohydride anion, [AlH₄]⁻, possesses a tetrahedral geometry with the aluminum atom at the center and four hydrogen atoms at the vertices.[1][3][4] This tetrahedral arrangement is a consequence of the sp³ hybridization of the aluminum atom's valence orbitals.[5][6][7]

Crystallographic Data

The structural parameters of this compound have been precisely determined using powder X-ray and neutron diffraction techniques, followed by Rietveld refinement.[8] Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a (No. 88) |

| Lattice Parameters (Å) | a = 4.94, c = 10.99 |

| Unit Cell Volume (ų) | 268.30 |

| Bond Lengths (Å) | Al-H: ~1.63 - 1.64, Na-H: ~2.37 - 2.40 |

| Coordination Geometry | [AlH₄]⁻: Tetrahedral, Na⁺: 8-coordinate |

| Density (g/cm³) | 1.24 - 1.34 |

Data sourced from the Materials Project database.[1][2]

Chemical Bonding

The bonding in this compound is characterized by a combination of ionic and covalent interactions.

-

Ionic Bonding: A significant electrostatic attraction exists between the positively charged sodium ions (Na⁺) and the negatively charged tetrahydroaluminate anions ([AlH₄]⁻). This ionic interaction is the primary force holding the crystal lattice together.

-

Covalent Bonding: Within the [AlH₄]⁻ anion, the bonds between the central aluminum atom and the four hydrogen atoms are predominantly covalent.[9][10] This arises from the sharing of electrons between aluminum and hydrogen. The aluminum atom undergoes sp³ hybridization, forming four equivalent hybrid orbitals that overlap with the 1s orbitals of the hydrogen atoms to create four strong sigma (σ) bonds.[5][6][11] The significant difference in electronegativity between aluminum and hydrogen also imparts a degree of polarity to these covalent bonds.

Diagram 1: Bonding in NaAlH₄, showing covalent bonds within the [AlH₄]⁻ anion and ionic interaction with Na⁺.

Experimental Protocols

The determination of the molecular structure of NaAlH₄ relies heavily on diffraction techniques. Due to the air and moisture sensitivity of this compound, special handling procedures are required.[12][13]

Powder X-ray Diffraction (XRD)

Powder XRD is a primary technique for determining the crystal structure and phase purity of NaAlH₄.

Methodology:

-

Sample Preparation: All sample handling is performed in an inert atmosphere, typically within a nitrogen or argon-filled glovebox, to prevent decomposition. The crystalline NaAlH₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a specialized air-sensitive sample holder, which is sealed with an X-ray transparent dome or window (e.g., Kapton film).[12][13]

-

Instrumentation: A powder diffractometer, such as a Rigaku MiniFlex 600, equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is commonly used.

-

Data Collection: The sealed sample is mounted on the diffractometer. A diffraction pattern is collected over a 2θ range of, for example, 10° to 90°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using software capable of Rietveld refinement (e.g., GSAS-II, FullProf).[14][15] This method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process optimizes structural parameters such as lattice constants, atomic positions, and bond lengths until the calculated and experimental patterns show the best possible match.

Diagram 2: Experimental workflow for powder X-ray diffraction analysis of NaAlH₄.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which are difficult to detect with X-rays due to their low electron density.[16][17][18]

Methodology:

-

Sample Preparation: For neutron diffraction studies, it is highly advantageous to use the deuterated analogue, NaAlD₄. This is because hydrogen (¹H) has a large incoherent scattering cross-section, which leads to a high background signal, whereas deuterium (²H or D) has a much larger coherent scattering cross-section, resulting in a clearer diffraction pattern.[19] The sample preparation and handling are otherwise identical to those for XRD, requiring an inert atmosphere.

-

Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. The deuterated sample is placed in a suitable container (e.g., a vanadium can, which is nearly transparent to neutrons) and mounted on the diffractometer.

-

Data Collection: A beam of thermal neutrons is directed at the sample, and the scattered neutrons are detected at various angles to produce a diffraction pattern. Data collection may be performed at various temperatures, including cryogenic temperatures, to minimize thermal vibrations and obtain more precise atomic positions.

-

Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using Rietveld refinement to determine the precise crystal structure, with a particular emphasis on the positions of the deuterium atoms.[8]

Conclusion

This compound exhibits a well-defined tetragonal crystal structure characterized by ionic interactions between sodium cations and tetrahedral aluminohydride anions. The [AlH₄]⁻ anion features strong, covalent Al-H bonds resulting from sp³ hybridization of the aluminum atom. The precise structural parameters and bonding nature have been elucidated through a combination of powder X-ray and neutron diffraction techniques, which require careful handling of this air-sensitive material. A comprehensive understanding of these fundamental properties is crucial for the continued development of NaAlH₄ in synthetic chemistry and energy storage applications.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Materials Data on NaAlH4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Hybridisation of the underline atom changes in: (a) \underline { A l H } .. [askfilo.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Bonding of AlH3 Hydride by Al-L2,3 Electron Energy-Loss Spectra and First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clarifying the Bonding State of Aluminum Storing a Significant Amount of Hydrogen Using Synchrotron Radiation (Press Release) — SPring-8 Web Site [spring8.or.jp]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 16. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]

- 17. Use of Neutron Diffraction for the Development of Metal Hydrides for Hydrogen Storage | Proceedings of the Canadian Nuclear Society [proceedings.cns-snc.ca]

- 18. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 19. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Sodium Alanate (NaAlH₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium alanate, or sodium aluminum hydride (NaAlH₄), is a complex metal hydride that has garnered significant attention primarily for its potential as a solid-state hydrogen storage material. Its favorable hydrogen density and reversible dehydrogenation/rehydrogenation properties, particularly when doped with catalysts, make it a subject of intense research. This technical guide provides an in-depth overview of the core physical and chemical characteristics of NaAlH₄, including its structural, thermodynamic, and reactive properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside visual representations of its decomposition pathway and a typical experimental workflow to facilitate a comprehensive understanding for researchers and scientists. While its primary application lies in materials science and energy storage, an understanding of its reactive nature as a potent reducing agent is also pertinent.

Physical and Chemical Properties

Sodium alanate is a white or gray crystalline solid that is highly reactive, particularly with moisture.[1][2] It is a powerful reducing agent, similar in reactivity to lithium aluminum hydride (LAH).[1]

General Properties

A summary of the key physical and chemical identification properties of NaAlH₄ is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | NaAlH₄ | [1] |

| Molecular Weight | 54.003 g/mol | [3][4] |

| Appearance | White or gray crystalline solid | [1][3] |

| Density | 1.24 g/cm³ | [1][3] |

| Melting Point | 178-183 °C (decomposes) | [1][3][5] |

| CAS Number | 13770-96-2 | [1] |

Crystal Structure

Sodium alanate possesses a tetragonal crystal structure with the space group I4₁/a.[5][6] The structure consists of sodium cations (Na⁺) and tetrahedral aluminohydride anions ([AlH₄]⁻).[1][5] Each sodium ion is coordinated with eight surrounding [AlH₄]⁻ anions.[1][5]

Solubility

NaAlH₄ is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbons.[1][3] Its solubility in THF has been quantified at various temperatures, as detailed in Table 2.

| Temperature (°C) | Molar Concentration (%) | Weight Concentration (%) | Reference(s) |

| 25 | 22.13 | 17.51 | [7] |

| 0 | 21.06 | 16.68 | [7] |

| -30 | 19.8 | 15.60 | [7] |

| -50 | 11.6 | 8.95 | [7] |

| -75 | 1.4 | 1.05 | [7] |

Thermodynamic Data and Decomposition

The utility of NaAlH₄ as a hydrogen storage material is defined by its thermodynamic properties, which govern the conditions required for hydrogen release and uptake.

Thermodynamic Properties

The key thermodynamic parameters for the decomposition of NaAlH₄ are summarized in Table 3. The decomposition is a multi-step process, and the enthalpy and activation energy vary for each step.

| Thermodynamic Parameter | Value | Reaction Step | Reference(s) |

| Enthalpy of Desorption (ΔH) | ~36.5 kJ/mol-H₂ | Step 1 | [8] |

| ~47.0 kJ/mol-H₂ | Step 2 | [8] | |

| Activation Energy (Ea) - Bulk | 124.30 kJ/mol | Step 1 | [9] |

| 148.76 kJ/mol | Step 2 | [9] | |

| Activation Energy (Ea) - Nanoconfined | 47.13 kJ/mol | Step 1 | [9] |

| 108.45 kJ/mol | Step 2 | [9] |

Note: The activation energy can be significantly lowered through nanoconfinement or the use of catalysts.[9][10]

Decomposition Pathway

The thermal decomposition of NaAlH₄ proceeds through a two-step reaction, releasing a total of 7.4 wt% of hydrogen theoretically, though practical reversible capacities are typically lower.[1][8]

The first step involves the decomposition of sodium alanate into sodium hexahydridoaluminate (Na₃AlH₆), aluminum (Al), and hydrogen gas (H₂). This step releases approximately 3.7 wt% H₂.[5][11]

3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ [1]

The second step involves the further decomposition of sodium hexahydridoaluminate into sodium hydride (NaH), aluminum (Al), and hydrogen gas (H₂), releasing an additional 1.9 wt% H₂.[11]

Na₃AlH₆ → 3NaH + Al + 3/2 H₂ [1]

The final decomposition of NaH to Na and H₂ occurs at much higher temperatures.[11]

Experimental Protocols

Synthesis of NaAlH₄ via High-Energy Ball Milling

This protocol describes a common mechanochemical synthesis method for producing catalyst-doped NaAlH₄.

Materials:

-

Sodium hydride (NaH), 95%

-

Aluminum powder (Al), 99%

-

Titanium(IV) chloride (TiCl₄), 99% (or other desired catalyst)

-

Hardened steel or stainless steel milling vials and balls

-

Planetary ball mill

-

Glovebox with an inert atmosphere (e.g., Argon)

-

High-pressure hydrogen source

Procedure:

-

All handling of reagents must be performed inside an inert atmosphere glovebox to prevent reaction with air and moisture.[12]

-

Weigh stoichiometric amounts of NaH and Al powder (1:1 molar ratio) and the desired molar percentage of the catalyst (e.g., 3 mol% TiCl₄).[13]

-

Place the powders and milling balls into the milling vial. A typical ball-to-powder weight ratio is 30:1.[13]

-

Seal the vial inside the glovebox and connect it to a hydrogen source.

-

Pressurize the vial with hydrogen to the desired pressure (e.g., 30-100 bar).[13][14]

-

Commence milling. Milling time is a critical parameter and can range from several hours to over 60 hours, depending on the desired conversion and particle size.[13]

-

After milling, the vial should be carefully depressurized before being returned to the glovebox for sample recovery.

-

The resulting NaAlH₄ powder should be handled and stored under an inert atmosphere.

Characterization of NaAlH₄

A. X-ray Diffraction (XRD) for Phase Identification:

-

Purpose: To confirm the synthesis of NaAlH₄ and identify any intermediate or impurity phases.

-

Methodology:

-

Prepare the sample in an airtight sample holder designed for air-sensitive materials within a glovebox.

-

Obtain the diffraction pattern using a diffractometer with, for example, Cu Kα radiation.

-

Scan over a 2θ range appropriate for identifying NaAlH₄ and its potential decomposition products (e.g., Na₃AlH₆, Al, NaH).

-

Compare the resulting diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD) to identify the phases present.

-

B. Temperature Programmed Desorption (TPD) for Dehydrogenation Analysis:

-

Purpose: To determine the hydrogen desorption temperatures and kinetics.

-

Methodology:

-

Load a known mass of the NaAlH₄ sample into the analysis reactor of a TPD system (often coupled with a mass spectrometer, TPD-MS) inside a glovebox.

-

Heat the sample at a constant rate (e.g., 5 °C/min) under a flow of inert gas (e.g., Argon).[9]

-

Monitor the evolution of hydrogen gas (m/z = 2) as a function of temperature using the mass spectrometer.

-

The peaks in the resulting desorption profile correspond to the different decomposition steps of NaAlH₄.

-

Safety and Handling

Sodium alanate is a water-reactive and flammable solid.[1][3]

-

Reaction with Water: It reacts violently with water and moisture, producing flammable hydrogen gas and corrosive sodium hydroxide.[1][3] This reaction can be explosive.

-

Fire Hazard: NaAlH₄ is flammable and may ignite on contact with moist air or through friction.[3][12] Fires should be extinguished with dry chemical powder, sand, or soda ash. DO NOT USE WATER, FOAM, or CARBON DIOXIDE. [15]

-

Handling: All handling should be conducted in a controlled inert atmosphere, such as an argon-filled glovebox.[12]

-

Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[16] In case of spills, avoid creating dust and prevent contact with water.[15][16]

Conclusion

Sodium alanate (NaAlH₄) is a well-characterized complex hydride with significant potential for hydrogen storage applications. Its physical properties, crystal structure, and thermodynamic characteristics, particularly its multi-step decomposition, are crucial for understanding its behavior. The ability to synthesize and characterize this material using techniques such as high-energy ball milling, XRD, and TPD is fundamental for ongoing research and development in the field. Due to its highly reactive and hazardous nature, strict adherence to safety and handling protocols is paramount. This guide provides a foundational technical overview to support researchers in their exploration of this promising material.

References

- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 13770-96-2 [smolecule.com]

- 5. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of Sodium Aluminum Hydride in Organic Solvents

This guide provides a comprehensive overview of the solubility of sodium aluminum hydride (NaAlH₄) in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental methodologies for its determination, and factors influencing solubility.

Introduction

This compound is a powerful reducing agent used in organic synthesis. Its effectiveness and reaction kinetics are often dependent on its solubility in the chosen reaction medium. This guide aims to provide a detailed technical resource on the solubility characteristics of NaAlH₄ in commonly used organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents, with tetrahydrofuran (THF) being the most extensively studied. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Tetrahydrofuran (THF)

| Temperature (°C) | Molar Concentration (mol/L) | Weight Concentration (wt%) |

| -75 | 1.4 | 1.05 |

| -50 | 11.6 | 8.95 |

| -30 | 19.8 | 15.60 |

| 0 | 21.06 | 16.68 |

| 25 | 22.13 | 17.51 |

| Room Temperature | - | 16 g/100 mL[1][2] |

Data from Dymova, T. N., et al. (1970).[3]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Soluble[1][3][4][5][6][7] |

| Diglyme | Soluble[1][3] |

| Monoglyme | Soluble[3] |

| Triglyme | Soluble[3] |

| Dimethyl "Cellosolve" | Soluble[5] |

| 1,2-Dimethoxyethane (DME) | Soluble[8] |

| Diethyl Ether | Insoluble[1][6] |

| Hydrocarbons | Insoluble[1][6] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: As indicated in Table 1, the solubility of NaAlH₄ in THF is highly dependent on temperature, increasing significantly as the temperature rises.

-

Solvent Purity: this compound is highly reactive with moisture.[1][6][7] The presence of water or other protic impurities in the solvent can lead to the decomposition of the hydride, affecting its solubility and posing a safety hazard. Therefore, the use of dry, peroxide-free solvents is crucial.

-

Complex Formation: In THF, this compound is known to form solvates, specifically NaAlH₄·8THF and NaAlH₄·4THF, which melt incongruently at -51°C and -32°C, respectively.[3] The formation of these complexes influences the phase diagram of the NaAlH₄-THF system and its solubility characteristics.

Experimental Protocols for Solubility Determination

The solubility data for this compound in THF was determined using a combination of methods to analyze the interaction within the NaAlH₄-THF system over a wide temperature range (-110 to 25°C).[3]

a) Methods Used:

-

Differential Thermal Analysis (DTA): This technique was used to identify phase transitions and the formation of solvates.

-

Visual Polythermal Method: This method involves the visual observation of the dissolution of the solid phase as the temperature is varied, allowing for the determination of the saturation temperature.

-

Isothermal Solubility Method: This classic method involves equilibrating a suspension of the solute in the solvent at a constant temperature, followed by the analysis of the saturated solution to determine the concentration of the dissolved solute.

b) Analytical Procedure for Concentration Determination: The concentration of NaAlH₄ in the saturated THF solutions was determined by finding its aluminum content through complexometric titration.[3] Xylenol orange was used as the indicator for this titration.

Logical Workflow for Solvent Selection

The choice of solvent for a reaction involving this compound is critical for its success. The following diagram illustrates a logical workflow for solvent selection based on the known solubility characteristics of NaAlH₄.

Caption: Logical workflow for selecting an appropriate solvent for reactions involving NaAlH₄.

Safety Considerations

This compound reacts violently with water and moisture, releasing flammable hydrogen gas.[1][6][7] All handling of NaAlH₄ and its solutions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to consult the primary literature and perform appropriate safety assessments.

References

- 1. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]

- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 13770-96-2 [smolecule.com]

- 6. Sodium aluminium hydride | 13770-96-2 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound Market - Global Industry Analysis 2024 [transparencymarketresearch.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Aluminum Hydride

Sodium aluminum hydride (NaAlH4), also known as sodium alanate, is a complex metal hydride that has garnered significant attention as a potential material for solid-state hydrogen storage due to its relatively high hydrogen content (7.4 wt% theoretical) and favorable thermodynamics for hydrogen release.[1][2] This guide provides a comprehensive overview of the thermal decomposition of NaAlH4, detailing its decomposition pathways, thermodynamic and kinetic parameters, and the experimental protocols used for its characterization.

Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that involves the sequential release of hydrogen gas.[2][3] The process begins with the decomposition of NaAlH4 into sodium hexahydridoaluminate (Na3AlH6), aluminum (Al), and hydrogen gas.[2][4] This is followed by the decomposition of the intermediate Na3AlH6 into sodium hydride (NaH), Al, and more hydrogen gas.[2][4] The final step, which requires significantly higher temperatures, is the decomposition of NaH into sodium (Na) and hydrogen.[3][5]

The three distinct decomposition reactions are as follows:

-

Step 1: 3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ (releases 3.7 wt% H₂)[4]

-

Step 2: Na₃AlH₆ → 3NaH + Al + 1.5H₂ (releases 1.85 wt% H₂)[4]

-

Step 3: 3NaH → 3Na + 1.5H₂[3]

For practical hydrogen storage applications, only the first two steps are generally considered, offering a combined reversible hydrogen capacity of approximately 5.5 wt%.[4] The third step is often disregarded due to its high decomposition temperature.[3]

References

- 1. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early Research on the Applications of Sodium Alanate

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium alanate (NaAlH₄), a complex metal hydride, has been a subject of significant scientific inquiry, primarily driven by its potential as a reversible solid-state hydrogen storage material. Early investigations laid the groundwork for understanding its synthesis, catalytic enhancement, and kinetic properties. This technical guide provides a comprehensive overview of the foundational research on sodium alanate, with a focus on its applications in hydrogen storage and its role as a reducing agent in organic chemistry.

Hydrogen Storage Applications

The most prominent application of sodium alanate explored in early research is for hydrogen storage.[1] Initially, its practical use was hindered by sluggish kinetics and high decomposition temperatures.[1][2] A major breakthrough came in 1996 when Bogdanovic and Schwickardi discovered that doping sodium alanate with titanium-based catalysts dramatically improved its hydrogen sorption kinetics, enabling reversible hydrogen storage at moderate conditions.[3]

The hydrogen storage process in sodium alanate occurs in a two-step reaction:

-

3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (3.7 wt% H₂)

-

Na₃AlH₆ ↔ 3NaH + Al + 3/2 H₂ (1.9 wt% H₂)

The theoretical reversible hydrogen capacity of sodium alanate is 5.6 wt%.[4]

The following tables summarize key quantitative data from early research on the hydrogen storage properties of sodium alanate under various conditions.

Table 1: Hydrogen Storage Capacity and Operating Conditions of Sodium Alanate

| Material | Reversible H₂ Capacity (wt%) | Desorption Temperature (°C) | Absorption Conditions | Citation |

| Pristine NaAlH₄ | ~5.6 (theoretical) | 185 - 260 | High temperature and pressure | [2] |

| Ti-doped NaAlH₄ | 3.0 - 3.2 (First Step) | 70 - 100 | < 10 min absorption | [5] |

| Ti-doped NaAlH₄ | ~4.5 (Both Steps) | 120 - 130 | < 10 min absorption | [5] |

| Milled NaAlH₄ (uncatalyzed) | 2.5 - 3.0 | 80 - 140 | - | [6] |

| NaAlH₄ + 8 mol% CNTs | 4.2 | - | Interesting kinetic performance | [3] |

| TiO₂ doped NaAlH₄ | 3.6 - 5.1 | 250 | - | [7] |

| 7 wt% NP-TiH₂@G-doped NaAlH₄ | 5.0 | 80 | 30°C, 100 atm H₂ | [1] |

Table 2: Effect of Particle Size on Hydrogen Desorption Properties of NaAlH₄

| Particle Size Range | Desorption Temperature (°C) | Activation Energy (kJ·mol⁻¹) | Citation |

| 1-10 µm | 186 | 116 | [8][9] |

| 19-30 nm | - | - | [8][9] |

| 2-10 nm | 70 | 58 | [8][9] |

| 1-10 μm particles (pure) | - | 116 | [3] |

| 2-10 nm particles (pure) | - | 58 | [3] |

1.2.1. Synthesis of Sodium Alanate

Early research employed several methods for the synthesis of sodium alanate:

-

Direct Synthesis from Elements: This method involves the reaction of sodium, aluminum, and hydrogen under high pressure and temperature. A procedure described by Dymova et al. involved reacting the elements at temperatures lower than 553 K and a hydrogen pressure of 175 bar.[3] Ashby et al. and Clasen also described a direct synthesis from sodium hydride, aluminum, and hydrogen under pressure in various solvents in the early sixties.[3]

-

Wet Chemical Synthesis: This approach involves the reaction of sodium hydride with aluminum chloride in a solvent like tetrahydrofuran (THF). Another method involves the reaction of LiAlH₄ with NaH in toluene solution or via a solid-state reaction at high temperature and hydrogen pressure.[3]

-

Mechanochemical Synthesis (Ball Milling): High-energy ball milling of NaH and Al powders under a hydrogen atmosphere, often with a catalyst precursor, became a common method.[3][4] This technique has the advantage of producing nanocrystalline materials and simultaneously incorporating catalysts.[6] For instance, ball milling a mixture of NaH, LiH, and NaAlH₄ for 40 hours can produce Na₂LiAlH₆.[3]

1.2.2. Catalyst Doping

Titanium-based catalysts are crucial for enhancing the kinetics of sodium alanate.

-

Method: A common method for doping is ball milling sodium alanate with a small amount of a titanium precursor, such as TiCl₃, TiO₂, or TiF₃.[3][4][7] For example, NaAlH₄ can be mixed with 8 mol% carbon nanotubes (CNTs) to achieve a reversible hydrogen gravimetric capacity of 4.2 wt%.[3]

-

Catalyst Precursors: Various titanium compounds have been investigated, including TiCl₃, TiCl₄, TiF₃, TiO₂, and TiN.[1][3] The catalytic activity of TiCl₄ is attributed to the in-situ formation of a nano- or microcrystalline Al₃Ti phase upon milling.[3]

1.2.3. Hydrogen Sorption Measurements

-

Apparatus: A Sieverts-type apparatus is typically used to measure the pressure-composition-temperature (PCT) isotherms.[7] This allows for the determination of hydrogen storage capacity, kinetics, and thermodynamic properties.

-

Procedure: A known amount of the sodium alanate sample is placed in a reactor, which is then evacuated. Hydrogen is introduced at a specific pressure, and the amount of hydrogen absorbed by the sample is measured over time. For desorption, the sample is heated, and the released hydrogen is measured.

Caption: Hydrogen desorption pathway of sodium alanate.

Caption: Experimental workflow for synthesis and characterization.

Applications as a Reducing Agent

Sodium alanate is a powerful reducing agent, similar in reactivity to lithium aluminum hydride (LiAlH₄).[10] Its utility in organic synthesis stems from the polar and reactive Al-H bond.

Like LiAlH₄, sodium alanate is capable of reducing a wide range of functional groups. A notable early application is the reduction of esters to primary alcohols.

Table 3: Comparison of Reducing Agents

| Reducing Agent | Reactivity | Typical Reductions | Citation |

| Sodium Alanate (NaAlH₄) | Strong | Esters to alcohols | [10] |

| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Esters, amides, carboxylic acids, etc. | [10] |

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, ketones | [10] |

A general procedure for the reduction of an ester using sodium alanate in early organic synthesis would involve the following steps:

-

Reaction Setup: A solution of the ester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Sodium alanate is soluble in THF.[10]

-

Addition of Reducing Agent: A solution or suspension of sodium alanate in THF is slowly added to the ester solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction and Quenching: The reaction mixture is stirred until the reduction is complete (monitored by techniques like thin-layer chromatography). The reaction is then carefully quenched by the slow addition of water or an aqueous acid to decompose the excess hydride and the aluminum salts.

-

Workup and Isolation: The product alcohol is then extracted from the aqueous layer with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the purified alcohol.

Caption: Simplified pathway for the reduction of an ester.

Safety Considerations

Sodium aluminum hydride is a highly flammable solid that reacts violently with water and other protic reagents.[10] It is sensitive to moisture and can ignite or explode upon contact with water. All manipulations should be carried out under an inert atmosphere in a glovebox or using Schlenk techniques.

This technical guide provides a foundational understanding of the early research into the applications of sodium alanate. The development of catalytic systems for hydrogen storage and its utility as a potent reducing agent have established it as a significant compound in both materials science and synthetic chemistry. Further research continues to build upon these early discoveries to address the ongoing challenges in energy storage and chemical synthesis.

References

- 1. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US20070178042A1 - Sodium Alanate Hydrogen Storage Material - Google Patents [patents.google.com]

- 5. Sodium Alanates | Hydrogen Link [hydrogenlink.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics study of sodium alanate with catalyst TiO2 [ideas.repec.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

Unraveling the Reaction Mechanisms of Sodium Aluminum Hydride: A Theoretical Perspective

A Technical Guide for Researchers in Energy Storage and Drug Development

Sodium aluminum hydride (NaAlH₄), a complex metal hydride, stands as a promising material for solid-state hydrogen storage due to its high hydrogen content and favorable thermodynamics. However, the sluggish kinetics of its hydrogen release and uptake have historically hindered its practical application. The introduction of catalysts, particularly titanium-based compounds, has been a game-changer, significantly improving the material's performance. This technical guide delves into the core of NaAlH₄'s reactivity, offering an in-depth exploration of the theoretical studies that have illuminated its decomposition and hydrogenation mechanisms. By synthesizing key findings from computational chemistry, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental processes governing this important energy storage material.

The Uncatalyzed Decomposition of this compound: A Two-Step Pathway

Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the thermal decomposition of pure, uncatalyzed NaAlH₄ proceeds through a two-step reaction mechanism.[1] This process involves the sequential release of hydrogen gas and the formation of intermediate hydride phases.

The initial decomposition step involves the transformation of this compound into sodium aluminum hexahydride (Na₃AlH₆):

3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ [2]

This is followed by the decomposition of the hexahydride intermediate into sodium hydride (NaH):

Na₃AlH₆ → 3NaH + Al + 3/2 H₂ [2]

The final decomposition of sodium hydride to metallic sodium and hydrogen occurs at significantly higher temperatures and is generally not considered practical for most hydrogen storage applications.[2]

Theoretical calculations have been instrumental in determining the thermodynamics of these reactions. First-principles studies have predicted the decomposition temperatures for each step, which are in good agreement with experimental observations.[1]

Proposed Intermediates in the Decomposition Pathway

DFT calculations have also explored the possibility of other intermediate species in the decomposition of NaAlH₄. Studies have investigated the structural stability and thermodynamics of potential intermediates such as Na₅Al₃H₁₄ and Na₂AlH₅.[3] The calculated heat of formation for Na₅Al₃H₁₄ is intermediate between that of NaAlH₄ and Na₃AlH₆, suggesting it could be a viable, albeit transient, species in the decomposition pathway.[3]

The Role of Catalysts: Accelerating the Kinetics

The true potential of this compound as a hydrogen storage material was unlocked with the discovery of catalytic doping. Titanium-based catalysts, in particular, have been shown to dramatically lower the decomposition temperature and improve the rates of both hydrogen release (dehydrogenation) and uptake (hydrogenation).

Theoretical studies have been pivotal in elucidating the mechanism by which these catalysts operate. DFT calculations have explored various possibilities for the location and chemical state of the titanium catalyst within the NaAlH₄ matrix.

Catalytic Mechanism of Titanium

Several mechanisms have been proposed and investigated through computational modeling:

-

Substitution: Theoretical studies suggest that titanium atoms may substitute for either aluminum or sodium atoms in the NaAlH₄ lattice.[4] Some calculations indicate a preference for Ti substituting for Al.[4] This substitution can create defects and strain in the lattice, facilitating the mobility of hydrogen and aluminum species.

-

Formation of Ti-Al Alloys: A prominent theory, supported by both experimental and computational evidence, is the formation of titanium-aluminum alloys, such as TiAl₃, on the surface of the this compound.[5] These alloy nanoparticles are believed to act as active sites for the dissociation of H₂ during hydrogenation and the recombination of hydrogen atoms during dehydrogenation.

-

Surface Interactions: DFT calculations on NaAlH₄ surfaces have shown that the presence of titanium can weaken the Al-H bonds, thereby lowering the energy barrier for hydrogen release.[6]

The catalytic cycle is a complex interplay of these factors, where the catalyst facilitates the breaking and forming of chemical bonds, ultimately providing a lower energy pathway for the hydrogen storage reactions.

Quantitative Data from Theoretical Studies

Computational studies have provided a wealth of quantitative data that is crucial for understanding and predicting the behavior of this compound. The following tables summarize key thermodynamic and kinetic parameters obtained from various theoretical investigations.

| Reaction Step | Calculated Decomposition Temperature (K)[1] | Experimental Decomposition Temperature (K)[1] |

| NaAlH₄ → 1/3Na₃AlH₆ + 2/3Al + H₂ | 285 | 353 |

| 1/3Na₃AlH₆ → NaH + 1/3Al + 1/2H₂ | 390 | 423 |

| NaH → Na + 1/2H₂ | 726 | 698 |

| Compound | Calculated Heat of Formation (kJ/mol H₂) |

| NaAlH₄ | -51[3] |

| Na₅Al₃H₁₄ | -60[3] |

| Na₃AlH₆ | -69.7[3] |

| Parameter | Calculated Value (kJ/mol) |

| Activation energy for Na vacancy diffusion in Na₃AlH₆ (rehydrogenation) | 50[4] |

| Activation energy for Na vacancy diffusion in Na₃AlH₆ (dehydrogenation) | 70[4] |

| Apparent activation energy for Ni-B-doped NaAlH₄ (first dehydrogenation) | 61.91[4] |

Computational Methodologies

The theoretical studies on this compound reactions predominantly rely on Density Functional Theory (DFT). The following provides a general overview of the computational protocols employed in these investigations.

1. Software Packages:

-

Vienna Ab initio Simulation Package (VASP)

-

Quantum ESPRESSO

-

Gaussian

-

Q-Chem

2. Density Functional Theory (DFT) Approaches:

-

Functionals: The choice of exchange-correlation functional is critical for the accuracy of the calculations. Commonly used functionals include:

-

Generalized Gradient Approximation (GGA) with functionals like PW91 or PBE.

-

Local Density Approximation (LDA).

-

-

Basis Sets:

-

Plane-wave basis sets are typically used in periodic DFT calculations of the bulk and surfaces of NaAlH₄.

-

Gaussian-type orbital (GTO) basis sets are employed in calculations on molecular clusters.

-

3. Simulation Techniques:

-

Geometry Optimization: This is performed to find the lowest energy structures of reactants, products, and intermediates.

-

Nudged Elastic Band (NEB) Method: This technique is used to find the minimum energy path and the transition state for a given reaction, allowing for the calculation of activation energies.

-

Phonon Calculations: These are used to determine the vibrational properties of the system and to calculate thermodynamic quantities like free energy and entropy. The direct force-constant method is one such approach.[1]

-

Ab initio Molecular Dynamics (AIMD): This method is used to simulate the dynamic behavior of the system at finite temperatures, providing insights into the reaction mechanisms in a more realistic environment.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Uncatalyzed decomposition pathway of NaAlH₄.

References

The Crystalline Architecture of Sodium Tetrahydridoaluminate: A Comprehensive Technical Guide

Abstract

Sodium tetrahydridoaluminate (NaAlH₄), also known as sodium alanate, is a complex metal hydride that has garnered significant research interest, primarily for its potential as a hydrogen storage material. A thorough understanding of its crystalline structure is paramount for optimizing its properties for various applications. This technical guide provides an in-depth analysis of the crystallographic characteristics of sodium tetrahydridoaluminate, its decomposition products, and the experimental methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with complex metal hydrides.

Introduction

Sodium tetrahydridoaluminate is a white crystalline solid that serves as a powerful reducing agent and a candidate for reversible hydrogen storage.[1][2] Its crystal structure is composed of sodium cations (Na⁺) and tetrahedral aluminate anions ([AlH₄]⁻).[3] The arrangement of these ions in the solid state dictates the material's physical and chemical properties, including its hydrogen storage capacity and decomposition kinetics. This guide will delve into the intricacies of the crystalline structure of NaAlH₄ and its intermediate decomposition product, sodium hexahydridoaluminate (Na₃AlH₆).

Crystalline Structure of Sodium Tetrahydridoaluminate (α-NaAlH₄)

At ambient conditions, sodium tetrahydridoaluminate crystallizes in a tetragonal system. The primary phase, denoted as α-NaAlH₄, is characterized by the space group I4₁/a.[4]

Crystallographic Data

The fundamental crystallographic parameters for α-NaAlH₄ have been determined through various experimental techniques, including X-ray and neutron diffraction, as well as computational methods like Density Functional Theory (DFT).[5][6] A summary of this data is presented in Table 1.

| Parameter | Value (Neutron Diffraction @ 295 K) [6] | Value (DFT) [5] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| a (Å) | 5.0119(1) | 5.02 |

| c (Å) | 11.3147(5) | 11.34 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Z | 4 | 4 |

| Volume (ų) | 284.24 | 286.23 |

Table 1. Crystallographic data for α-NaAlH₄.

Atomic Coordinates and Bonding

Within the unit cell, the sodium and aluminum atoms occupy specific Wyckoff positions. The sodium atoms are coordinated to eight hydrogen atoms from eight different [AlH₄]⁻ tetrahedra, forming a distorted square antiprism geometry.[6] The aluminum atoms are tetrahedrally coordinated to four hydrogen atoms.[4] Key bond lengths are summarized in Table 2.

| Bond | Bond Length (Å) @ 295 K [6] |

| Al-H | 1.626(2) |

| Na-H | 2.431(2) |

| Na-H | 2.439(2) |

Table 2. Selected interatomic distances in α-NaAlH₄.

Phase Transitions and Decomposition Products

Sodium tetrahydridoaluminate undergoes a two-step decomposition upon heating, releasing hydrogen gas.[2] This process involves the formation of an intermediate phase, sodium hexahydridoaluminate (Na₃AlH₆).

The Decomposition Pathway

The thermal decomposition of NaAlH₄ proceeds as follows:

-

3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂

-

Na₃AlH₆ → 3NaH + Al + 3/2 H₂

This multi-step process is a critical aspect of its application in hydrogen storage. The following diagram illustrates this decomposition pathway.

References

- 1. rsc.org [rsc.org]

- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Thermodynamics and kinetics of NaAlH4 nanocluster decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]

- 6. hereon.de [hereon.de]

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for sodium aluminum hydride (NaAlH₄), a material of significant interest for hydrogen storage and as a reducing agent in chemical synthesis. This document consolidates key thermodynamic parameters, details experimental methodologies for their determination, and visualizes the decomposition pathway of NaAlH₄.

Core Thermodynamic Data

The thermodynamic properties of this compound and its decomposition products are crucial for understanding its stability, reactivity, and potential applications. The following tables summarize the key quantitative data available in the literature.

Table 1: Thermodynamic Properties of this compound (NaAlH₄)

| Property | Value | Units | Notes |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -117.04[1] | kJ/mol | Experimentally determined |

| Standard Molar Entropy (S°₂₉₈) | 89.12[1] | J/(mol·K) | Experimentally determined |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -69.8 | kJ/mol | Calculated |

| Molar Mass | 54.003 | g/mol | |

| Density | 1.24 | g/cm³ | [1] |

| Melting Point | 183 °C (decomposes)[1] | °C |

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG° = ΔH° - TΔS°, with T = 298.15 K.

Table 2: Thermodynamic Properties of NaAlH₄ Decomposition Products

| Compound | Standard Enthalpy of Formation (ΔfH°₂₉₈) (kJ/mol) | Standard Molar Entropy (S°₂₉₈) (J/(mol·K)) |

| Na₃AlH₆ | - | - |

| NaH | -56.44 | 40.0 |

| Al | 0 | 28.3 |

| H₂ | 0 | 130.7 |

Table 3: Enthalpy of Decomposition Reactions for NaAlH₄

| Reaction | ΔH (kJ/mol H₂) | Method |

| 3NaAlH₄(s) → Na₃AlH₆(s) + 2Al(s) + 3H₂(g) | 37 | Experimental (DSC) |

| Na₃AlH₆(s) → 3NaH(s) + Al(s) + 3/2H₂(g) | 47 | Experimental (DSC) |

Decomposition Pathway of this compound

This compound thermally decomposes in a two-step process, releasing hydrogen gas. The first step involves the formation of sodium hexahydridoaluminate (Na₃AlH₆), followed by its further decomposition to sodium hydride (NaH), aluminum (Al), and hydrogen gas.

References

Initial Investigations into Sodium Aluminum Hydride as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, has been a subject of scientific inquiry since the mid-20th century, primarily for its potent reducing capabilities in organic synthesis and more recently, for its potential in hydrogen storage. As a powerful hydride donor, its reactivity is comparable to the more widely known lithium aluminum hydride (LiAlH₄), capable of reducing a wide array of functional groups. This technical guide delves into the initial investigations of this compound, detailing its core physicochemical properties, seminal preparation methods, and its early applications as a reducing agent. The document provides a compilation of quantitative data from foundational studies, detailed experimental protocols derived from early literature, and visualizations of key chemical transformations to serve as a comprehensive resource for researchers in chemistry and drug development.

Core Properties of this compound

This compound is a white, crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbon solvents.[1][2] Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | NaAlH₄ | [1] |

| Molar Mass | 54.003 g/mol | [1] |

| Appearance | White to light gray crystalline solid | [1][2] |

| Density | 1.24 g/cm³ | [1] |

| Melting Point | 178 °C (decomposes) | [1] |

| Solubility in THF | 16 g/100 mL | [2] |

| Solubility in Diethyl Ether | Insoluble | [1][2] |

| Solubility in Hydrocarbons | Insoluble | [1][2] |

Safety Profile: this compound is a highly flammable solid and a strong reducing agent.[1] It reacts violently with water, protic solvents, and oxidizing agents.[1] Contact with moisture can lead to the evolution of flammable hydrogen gas and may cause ignition or explosion.[1] Therefore, it must be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

Foundational Synthesis and Preparation

The initial synthesis of this compound was a significant development in hydride chemistry, pioneered by Finholt, Bond, and Schlesinger in 1947. Their work laid the groundwork for the preparation of various complex hydrides.

Direct Synthesis from Elements

One of the earliest methods for preparing this compound involves the direct reaction of sodium and aluminum with hydrogen gas at elevated temperature and pressure, often with the use of a catalyst.[1][2]

Reaction: Na + Al + 2H₂ → NaAlH₄

This method, while conceptually straightforward, requires specialized high-pressure equipment.

Reaction of Sodium Hydride with Aluminum Halides

A more common and accessible laboratory-scale synthesis involves the reaction of sodium hydride (NaH) with an aluminum halide, typically aluminum chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF).[3]

Reaction: 4NaH + AlCl₃ → NaAlH₄ + 3NaCl

This reaction pathway is advantageous as it avoids the need for high-pressure hydrogenation.

Applications in Organic Reductions: A Comparative Overview

This compound is a powerful reducing agent with a reactivity profile very similar to that of lithium aluminum hydride (LiAlH₄).[1] It is significantly more reactive than sodium borohydride (NaBH₄) due to the greater polarity of the Al-H bond compared to the B-H bond.[1][4] This enhanced reactivity allows it to reduce a broader spectrum of functional groups.

Table 2: Reduction of Various Functional Groups by this compound

| Functional Group | Product | Comments |

| Aldehydes | Primary Alcohols | Rapid and quantitative reduction. |

| Ketones | Secondary Alcohols | Rapid and quantitative reduction. |

| Esters | Primary Alcohols | Efficiently reduced to the corresponding primary alcohols.[1][3] |

| Carboxylic Acids | Primary Alcohols | Reduced to primary alcohols, though typically requires harsher conditions than esters. |

| Amides | Amines | Can be reduced to the corresponding amines.[3] |

| Nitriles | Primary Amines | Reduced to primary amines.[3] |

| Acid Chlorides | Primary Alcohols | Readily reduced. |

| Acid Anhydrides | Primary Alcohols | Readily reduced. |

Detailed Experimental Protocols from Initial Investigations

The following protocols are based on the foundational work on complex aluminum hydrides and provide a framework for conducting reductions with this compound.

General Procedure for the Reduction of a Carbonyl Compound

This procedure is a generalized protocol adaptable for the reduction of aldehydes, ketones, and esters.

Materials:

-

This compound (NaAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Substrate (aldehyde, ketone, or ester)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)

-

Magnetic stirrer

-

Ice bath

-

Ethyl acetate (for quenching)

-

10% Sulfuric acid or 15% Sodium hydroxide solution (for workup)

-

Diatomaceous earth (e.g., Celite®)

Protocol:

-

Under a positive pressure of an inert gas, a solution of the carbonyl compound in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of this compound in anhydrous THF is carefully added dropwise from the dropping funnel to the stirred solution of the substrate. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period of 1 to 4 hours, or until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess this compound.

-

The reaction mixture is cooled again in an ice bath, and water is added dropwise, followed by the addition of either 10% sulfuric acid or 15% sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of diatomaceous earth.

-

The filter cake is washed with fresh THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or recrystallization.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Synthesis of this compound

Caption: Synthesis of NaAlH4 from sodium hydride and aluminum chloride.

General Reduction Workflow

Caption: Experimental workflow for a typical reduction reaction.

Hydride Reduction Mechanism

Caption: Generalized mechanism of carbonyl reduction by NaAlH4.

Conclusion

The initial investigations into this compound established it as a potent and versatile reducing agent with broad applicability in organic synthesis. Its reactivity, comparable to lithium aluminum hydride, allows for the efficient reduction of a wide range of functional groups. While its moisture sensitivity necessitates careful handling, its efficacy and alternative reactivity profile to other hydride reagents secure its place as a valuable tool in the chemist's arsenal. The foundational studies on its synthesis and reactivity continue to inform modern synthetic strategies and have paved the way for its exploration in other fields such as materials science for hydrogen storage. This guide provides a condensed overview of these seminal findings to aid researchers in understanding and utilizing this powerful reagent.

References

An In-depth Technical Guide to the Basic Reactivity of Sodium Aluminum Hydride with Protic Solvents

Abstract: Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a potent reducing agent used in organic synthesis and evaluated for hydrogen storage applications. Its powerful hydridic nature dictates a high reactivity towards protic solvents, a characteristic that is crucial for professionals in research and drug development to understand for safe handling, reaction quenching, and procedural design. This technical guide provides a detailed examination of the core reactivity of NaAlH₄ with common protic solvents such as water and alcohols. It includes a discussion of the underlying chemical principles, qualitative reactivity trends, detailed experimental protocols for safe handling and quenching, and logical workflows for kinetic analysis.

Introduction to this compound (NaAlH₄)

This compound is an inorganic compound consisting of the sodium cation (Na⁺) and the tetrahedral tetrahydroaluminate anion (AlH₄⁻).[1] It is a white, pyrophoric solid that is soluble in tetrahydrofuran (THF) but does not dissolve in diethyl ether or hydrocarbons.[1]

As a hydride-donating reagent, NaAlH₄'s reactivity is primarily dictated by the Al-H bond, which is weaker and more polar than the B-H bond in sodium borohydride (NaBH₄).[1] This makes NaAlH₄ a much stronger reducing agent than NaBH₄. Its reactivity is very similar to that of the more common lithium aluminum hydride (LiAlH₄), though LiAlH₄ is generally considered the more powerful of the two.[2] The fundamental difference in reactivity stems from the electronegativity difference between the metal and hydrogen, which is greater in the aluminum hydrides, rendering the hydride ion (H⁻) more reactive.[2]

Core Reactivity with Protic Solvents

The defining characteristic of NaAlH₄ in the context of protic solvents (e.g., water, alcohols, carboxylic acids) is its vigorous and highly exothermic reaction. This reactivity is fundamentally an acid-base reaction where the hydride ion, a strong base, abstracts the acidic proton from the solvent.

The general, stoichiometric reaction with a generic protic solvent, ROH (where R can be H, alkyl, etc.), is as follows:

NaAlH₄ + 4 ROH → NaAl(OR)₄ + 4 H₂(g)

This reaction proceeds in a stepwise manner, where each of the four hydride ions reacts with a solvent molecule to liberate a molecule of hydrogen gas. The process is often violent and can lead to ignition of the evolved hydrogen, especially with highly protic solvents like water.[1][3]

Reaction with Specific Protic Solvents

The rate and vigor of the reaction are dependent on the acidity (pKa) and steric bulk of the protic solvent.

Water (Hydrolysis)